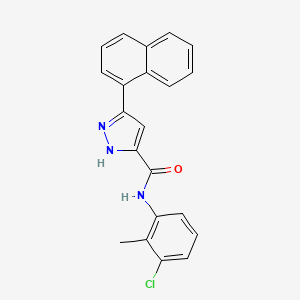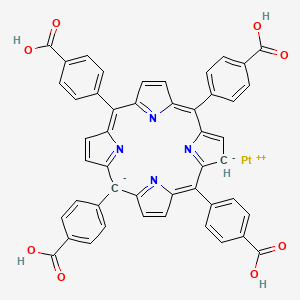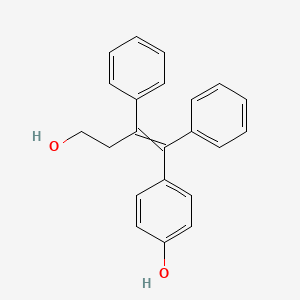![molecular formula C10H18N2O5 B12507567 (2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid](/img/structure/B12507567.png)
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid is a compound of interest in organic chemistry due to its unique structure and potential applications. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methylcarbamoyl group attached to a propanoic acid backbone. This compound is often used in peptide synthesis and other organic reactions due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The methylcarbamoyl group can be introduced using methyl isocyanate or methyl chloroformate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, offering a more efficient and sustainable alternative to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the free amine.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like EDCI or HATU to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used for peptide coupling reactions.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Peptides: Coupling reactions with other amino acids or peptides result in the formation of longer peptide chains.
Aplicaciones Científicas De Investigación
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: The compound is utilized in the development of peptide-based drugs and inhibitors.
Bioconjugation: It serves as a linker in the conjugation of peptides to other molecules or surfaces.
Material Science: The compound can be used in the synthesis of functionalized materials for various applications.
Mecanismo De Acción
The mechanism of action of (2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The methylcarbamoyl group provides additional stability and reactivity to the molecule.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(hydroxy)propanoic acid: Similar structure but with a hydroxy group instead of a methylcarbamoyl group.
(2S)-2-[(tert-butoxycarbonyl)amino]-3-(ethylcarbamoyl)propanoic acid: Similar structure but with an ethylcarbamoyl group instead of a methylcarbamoyl group.
Uniqueness
The presence of the methylcarbamoyl group in (2S)-2-[(tert-butoxycarbonyl)amino]-3-(methylcarbamoyl)propanoic acid provides unique reactivity and stability compared to other similar compounds. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C10H18N2O5 |
|---|---|
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
(2S)-4-(methylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C10H18N2O5/c1-10(2,3)17-9(16)12-6(8(14)15)5-7(13)11-4/h6H,5H2,1-4H3,(H,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 |
Clave InChI |
CCHZWRIQRMXMAW-LURJTMIESA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC(=O)NC)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC(=O)NC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


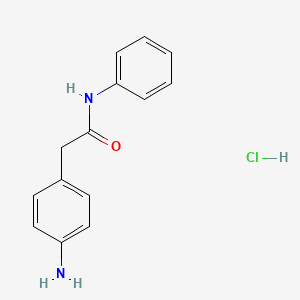
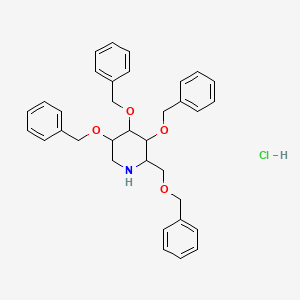
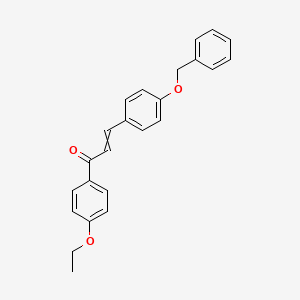
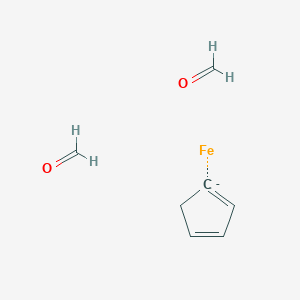
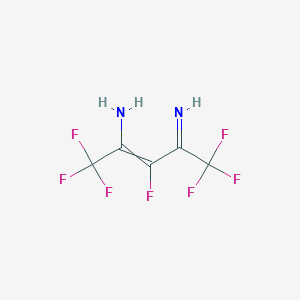
![3-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-6-ethyl-2-(3-fluorophenyl)pyrimidin-4(3H)-one](/img/structure/B12507521.png)
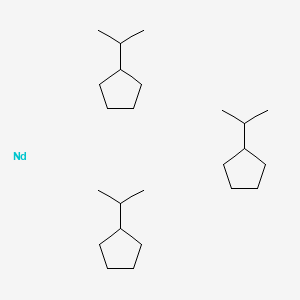
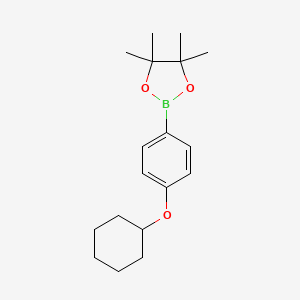
methyl}-2-methylpropane-2-sulfinamide](/img/structure/B12507543.png)
![(19-Oxo-11-thia-1-azatetracyclo[10.7.0.03,8.013,18]nonadeca-3,5,7,9,13,15,17-heptaen-9-yl) acetate](/img/structure/B12507544.png)
